molecular formula C15H16N2O3S B15011144 (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B15011144
M. Wt: 304.4 g/mol
InChI Key: OODPHHWFEXAVTQ-LCYFTJDESA-N
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Description

(5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that features a thiazolone core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a methoxyphenyl group and a pyrrolidine ring, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-bromoacetylpyrrolidine under basic conditions to yield the desired thiazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methylene group can be reduced to form a saturated derivative.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-methoxy-4-hydroxybenzaldehyde.

    Reduction: Formation of 5-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one.

    Substitution: Formation of derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit a key enzyme in a microbial pathogen, leading to its antimicrobial effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • (5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness

The uniqueness of (5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C15H16N2O3S/c1-20-12-5-4-10(8-11(12)18)9-13-14(19)16-15(21-13)17-6-2-3-7-17/h4-5,8-9,18H,2-3,6-7H2,1H3/b13-9-

InChI Key

OODPHHWFEXAVTQ-LCYFTJDESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3)O

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3)O

Origin of Product

United States

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